

Preliminary In Vitro Investigation of 2-Ketodoxapram-d5: A Technical Guide

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Compound of Interest

Compound Name: 2-Ketodoxapram-d5

Cat. No.: B12406340

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current in vitro understanding of **2-Ketodoxapram-d5**. 2-Ketodoxapram is the primary active metabolite of the respiratory stimulant doxapram, and its deuterated analogue, **2-Ketodoxapram-d5**, serves as a crucial internal standard for bioanalytical studies. Due to a scarcity of direct in vitro research on **2-Ketodoxapram-d5**'s pharmacological activity, this document focuses on its established application in analytical methodologies and infers potential areas of investigation based on the known characteristics of its parent compound, doxapram. This guide offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to support further research in this area.

Introduction

Doxapram is a well-established respiratory stimulant used to address respiratory depression in various clinical settings.^[1] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors, which in turn activates the respiratory center in the brainstem.^[1] Following administration, doxapram is extensively metabolized, with one of its primary and pharmacologically active metabolites being 2-Ketodoxapram.^[2]

To accurately study the pharmacokinetics of doxapram and 2-Ketodoxapram, stable isotope-labeled internal standards are essential. **2-Ketodoxapram-d5** is a deuterated form of 2-

Ketodoxapram designed for this purpose, enabling precise quantification in biological matrices through mass spectrometry.^{[3][4]} While its role as an internal standard is well-documented, its intrinsic in vitro pharmacological profile remains largely unexplored. This guide summarizes the known analytical applications of **2-Ketodoxapram-d5** and proposes avenues for future in vitro investigation.

Analytical Applications of 2-Ketodoxapram-d5

The primary in vitro application of **2-Ketodoxapram-d5** is as an internal standard for the quantification of 2-Ketodoxapram in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).^{[3][5]}

Data Presentation: UPLC-MS/MS Parameters

The following table summarizes the key quantitative parameters for the simultaneous analysis of doxapram, 2-Ketodoxapram, and their respective deuterated internal standards.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Retention Time (min)
Doxapram	379.5	292.3	18	1.61
Doxapram-d5	384.5	297.3	18	1.61
2-Ketodoxapram	393.4	214.3	23	2.18
2-Ketodoxapram-d5	398.4	219.3	23	2.18

Data sourced from a validated assay for porcine plasma and brain tissue.^{[3][5]}

Experimental Protocol: UPLC-MS/MS Quantification

This protocol describes a validated method for the simultaneous quantification of doxapram and 2-Ketodoxapram in a biological matrix.^{[3][5]}

1. Sample Preparation:

- To 50 μ L of plasma, add the internal standard solution (containing Doxapram-d5 and **2-Ketodoxapram-d5**).
- Precipitate proteins by adding 200 μ L of acetonitrile.
- Vortex for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

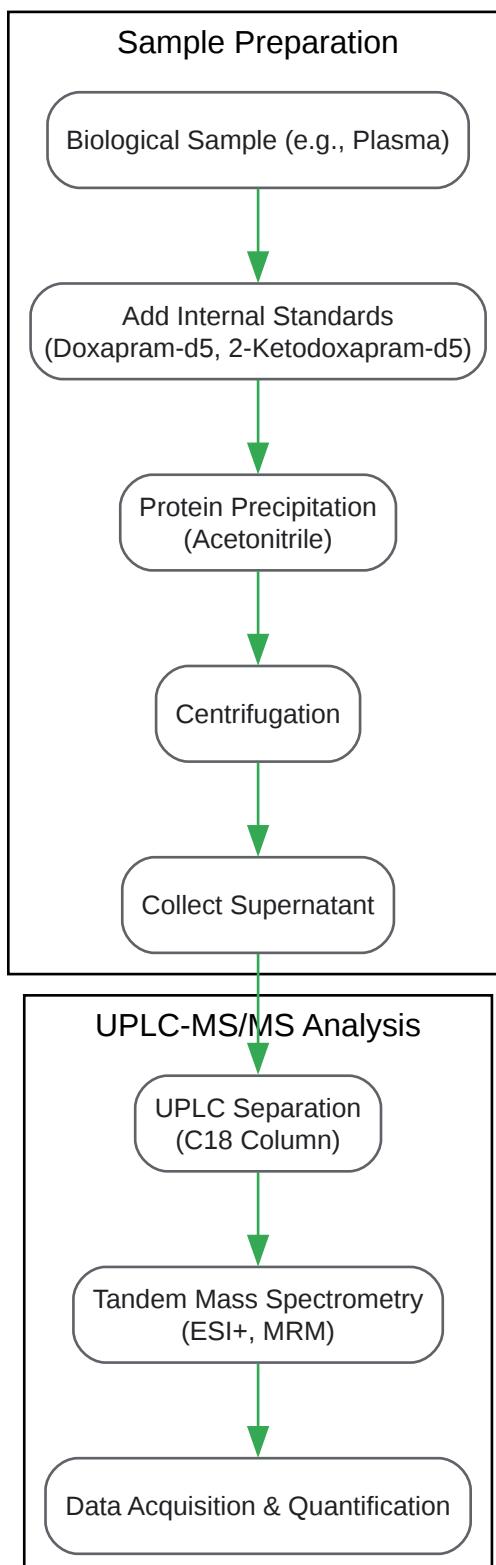
2. Chromatographic Conditions:

- System: Waters Acquity UPLC® I-class
- Column: Acquity UPLC® BEH C18 (1.7 μ m, 2.1 \times 50 mm)
- Column Temperature: 40 °C
- Mobile Phase A: Water with 5% Acetonitrile and 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μ L
- Gradient:
 - 0.0-0.5 min: 95% A / 5% B
 - 0.5-3.5 min: Gradient to 5% A / 95% B
 - 3.5-4.0 min: Return to 95% A / 5% B
 - 4.0-5.0 min: 5% A / 95% B (column wash)
 - 5.0-6.0 min: Return to 95% A / 5% B (re-equilibration)

3. Mass Spectrometry Conditions:

- System: Waters Xevo TQ-S Tandem Mass Spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mode: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 2 kV
- Cone Voltage: 44 V
- Source Temperature: 150 °C
- Desolvation Temperature: 600 °C
- Cone Gas Flow (N₂): 150 L/h
- Desolvation Gas Flow (N₂): 1000 L/h
- Collision Gas Flow (Ar): 0.15 mL/min

Mandatory Visualization: Analytical Workflow

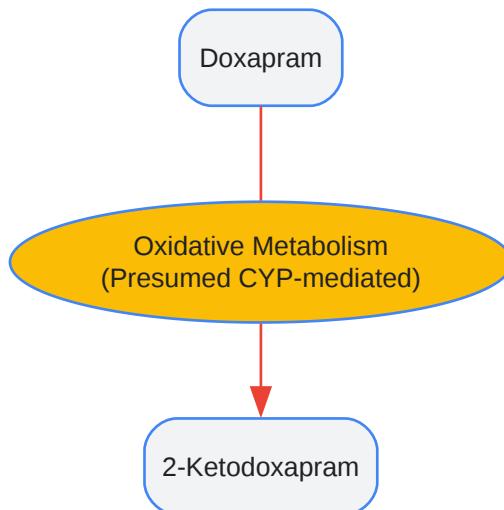
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UPLC-MS/MS analytical workflow for 2-Ketodoxapram.

Metabolic Pathway of Doxapram

2-Ketodoxapram is a product of the *in vivo* oxidation of doxapram. Understanding this metabolic conversion is fundamental to interpreting pharmacokinetic data.

Mandatory Visualization: Metabolic Conversion of Doxapram



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Metabolic pathway from Doxapram to 2-Ketodoxapram.

Proposed In Vitro Investigations

Given the lack of direct in vitro studies on 2-Ketodoxapram, a logical first step is to assess its metabolic stability and potential to interact with drug-metabolizing enzymes, similar to its parent compound. Doxapram has been shown to inhibit microsomal drug metabolism *in vitro*.^[6] Investigating whether 2-Ketodoxapram shares this property is a key research question.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of 2-Ketodoxapram using liver microsomes.

1. Reagents and Materials:

- 2-Ketodoxapram
- Pooled human liver microsomes (or from other species of interest)
- NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (for reaction termination)
- Control compound with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

2. Incubation Procedure:

- Prepare a master mix containing the phosphate buffer and liver microsomes.
- Pre-warm the master mix at 37°C for 5 minutes.
- Initiate the reaction by adding 2-Ketodoxapram (final concentration typically 1 μ M) and the NADPH regenerating system.
- Incubate at 37°C.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
- Include control incubations: one without the NADPH regenerating system (to assess non-CYP mediated degradation) and one without microsomes (to assess chemical stability).

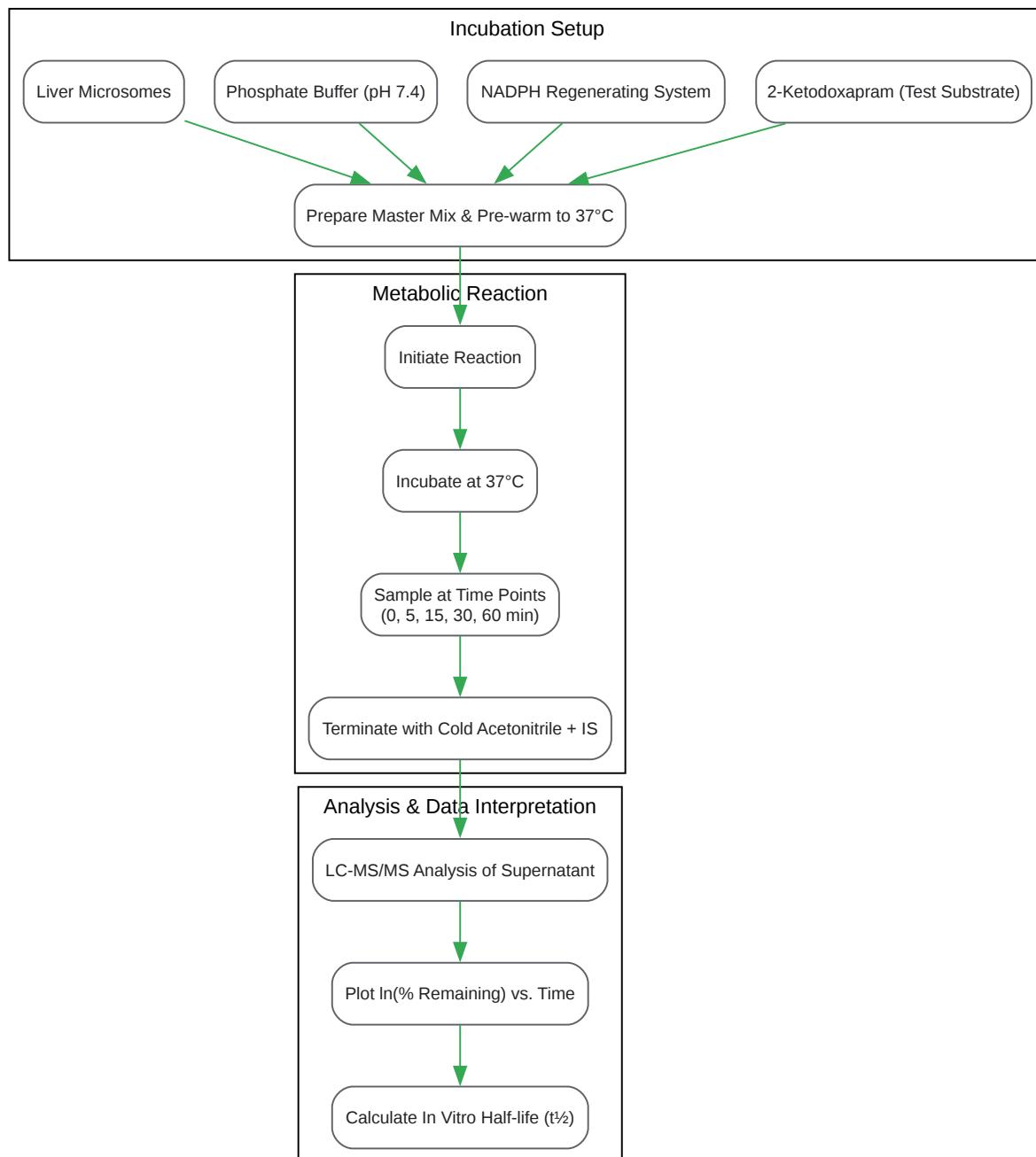
3. Sample Analysis:

- Centrifuge the terminated reaction samples to pellet the precipitated protein.
- Analyze the supernatant for the remaining concentration of 2-Ketodoxapram using a validated LC-MS/MS method.

4. Data Analysis:

- Plot the natural logarithm of the percentage of 2-Ketodoxapram remaining versus time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the in vitro half-life ($t^{1/2}$) as $0.693/k$.

Mandatory Visualization: Proposed In Vitro Metabolism Workflow

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Workflow for an in vitro metabolic stability study.

Conclusion and Future Directions

2-Ketodoxapram-d5 is an indispensable tool for the accurate bioanalysis of doxapram and its primary metabolite, 2-Ketodoxapram. While its utility as an internal standard is well-established, a significant knowledge gap exists regarding its own in vitro pharmacological and metabolic properties.

Future research should prioritize the characterization of 2-Ketodoxapram's in vitro profile. Key areas of investigation include:

- Metabolic Stability: Determining the in vitro half-life of 2-Ketodoxapram in human liver microsomes and other relevant preclinical species.
- Enzyme Inhibition: Assessing the potential of 2-Ketodoxapram to inhibit major cytochrome P450 enzymes to understand its drug-drug interaction potential.
- Receptor Binding and Functional Activity: Investigating whether 2-Ketodoxapram interacts with the same or different molecular targets as doxapram to better understand its contribution to the overall pharmacological effect.

By systematically addressing these questions, the scientific community can build a more complete understanding of the pharmacology of doxapram's metabolites, ultimately contributing to the safer and more effective use of this important medication.

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